![molecular formula C13H13N5O3 B2770242 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034326-53-7](/img/structure/B2770242.png)

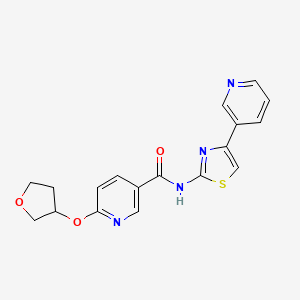

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazolo[4,3-b]pyridazine is a type of organic compound known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b]thiadiazine, have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of these compounds often involves a fused-triazole backbone . They can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .Physical And Chemical Properties Analysis

Compounds with similar structures, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, exhibit superior thermostability . Their physicochemical and energetic properties have been measured or calculated .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity. This is seen in compounds where the synthesis involves heteroaromatic o-aminonitrile, leading to the formation of various derivatives. These compounds exhibit pronounced antimicrobial activities against a range of microbial strains (Bhuiyan et al., 2006).

Antiproliferative Activity

These derivatives also show promise in antiproliferative applications. The structural modification of these compounds, particularly when replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety, leads to the inhibition of the proliferation of endothelial and tumor cells. This suggests potential in cancer research and therapy (Ilić et al., 2011).

Insecticidal Activities

These compounds have been studied for their insecticidal activities, particularly against certain species like Culex pipiens. Different derivatives, such as pyridazinone, oxadiazole, and triazolopyridazinone, exhibit varying degrees of larvicidal activity. This suggests potential uses in pest control and management programs (Ramadan et al., 2022).

Structural and Pharmaceutical Analysis

Structural analysis and synthesis methods of these derivatives have been extensively studied. This includes Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand molecular interactions and stability. Such research is critical for pharmaceutical development and the creation of more effective drugs (Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Some derivatives of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide exhibit antihistaminic activity and can inhibit eosinophil infiltration. This is particularly evident in compounds that have been structurally modified to include cyclic amines, suggesting potential therapeutic applications for allergic reactions and respiratory diseases (Gyoten et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to inhibit various enzymes, which could affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The synthesis of similar compounds has been studied, suggesting that their action may be influenced by the conditions under which they are synthesized .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADZVKJKXBNWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)

![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)

![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)

![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)

![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2770174.png)

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)